molecular formula C10H18ClNO4 B2824604 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 1807939-29-2

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B2824604
CAS No.: 1807939-29-2
M. Wt: 251.71
InChI Key: IAUFBLCQRNNJLX-SCLLHFNJSA-N
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Description

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two ethyl groups and two carboxylate groups at the 2 and 5 positions of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and ethylamine.

    Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Esterification: The carboxylate groups are introduced through esterification reactions, where the intermediate compounds are treated with ethyl chloroformate or similar reagents.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as:

    Reactor Design: Using reactors that allow precise control of temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate groups to alcohols or other reduced forms.

    Substitution: The ethyl groups or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
  • 2,5-diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride
  • 2,5-dipropyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

Uniqueness

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of ethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162376-29-6
Record name rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
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